Swinholide A

Beschreibung

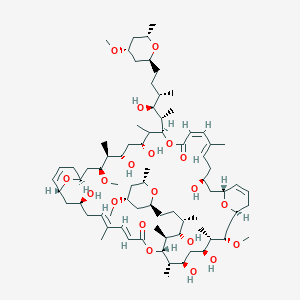

from Okinawan marine sponge Theonella swinhoei; structure given in first source

Eigenschaften

CAS-Nummer |

95927-67-6 |

|---|---|

Molekularformel |

C78H132O20 |

Molekulargewicht |

1389.9 g/mol |

IUPAC-Name |

(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione |

InChI |

InChI=1S/C78H132O20/c1-45-23-29-57(79)37-59-19-17-21-61(95-59)41-71(91-15)52(8)68(82)44-70(84)54(10)78(56(12)76(88)48(4)28-32-64-40-66(90-14)36-50(6)94-64)98-74(86)34-26-46(2)24-30-58(80)38-60-20-18-22-62(96-60)42-72(92-16)51(7)67(81)43-69(83)53(9)77(97-73(85)33-25-45)55(11)75(87)47(3)27-31-63-39-65(89-13)35-49(5)93-63/h17-20,23-26,33-34,47-72,75-84,87-88H,21-22,27-32,35-44H2,1-16H3/b33-25+,34-26+,45-23+,46-24+/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65+,66+,67-,68-,69+,70+,71-,72-,75-,76-,77-,78-/m0/s1 |

InChI-Schlüssel |

RJVBVECTCMRNFG-ANKJNSLFSA-N |

Isomerische SMILES |

C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H](C2OC(=O)/C=C/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H](C(OC(=O)/C=C/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C |

Kanonische SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC |

Synonyme |

(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(1S,2S,3S)-2-hydroxy-1,3-dimethyl-5-[(2S,4R,6S)-tetrahydro-4-methoxy-6-methyl-2H-pyran-2-yl]pentyl]-17,39-dimethoxy-6,12,16,2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Swinholide A: A Deep Dive into its Cytotoxic and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Swinholide A, a complex macrolide originally isolated from the marine sponge Theonella swinhoei, has garnered significant attention in the scientific community for its potent cytotoxic and antifungal activities. This technical guide provides a comprehensive overview of Swinholide A, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its properties.

Core Mechanism of Action: Disruption of the Actin Cytoskeleton

Swinholide A exerts its biological effects primarily through its interaction with actin, a critical component of the eukaryotic cytoskeleton.[1][2][3][4][5] Unlike other actin-targeting agents, Swinholide A has a unique mechanism. It severs actin filaments and sequesters actin dimers, effectively disrupting the dynamic equilibrium of actin polymerization and depolymerization.[2][3][5] This disruption of the actin cytoskeleton is the fundamental basis for its potent cytotoxic and antifungal properties.[2][3][5]

The perturbation of the intricate actin network triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis. While the precise signaling pathways are still under investigation, the disruption of actin dynamics is known to interfere with crucial cellular processes such as cell division, motility, and intracellular transport, thereby initiating programmed cell death.

Figure 1: Mechanism of Swinholide A-induced cytotoxicity.

Cytotoxic Properties of Swinholide A

Swinholide A has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | Value not explicitly found in search results |

| HeLa | Cervical Carcinoma | Value not explicitly found in search results |

| HCT116 | Colon Carcinoma | Value not explicitly found in search results |

| SW480 | Colon Adenocarcinoma | Value not explicitly found in search results |

| MCF7 | Breast Adenocarcinoma | Value not explicitly found in search results |

Note: While the search results confirm the potent cytotoxicity of Swinholide A against various cancer cell lines, specific and consistent IC50 values for a wide range of cell lines were not available in a consolidated format. The values can vary depending on the specific experimental conditions.

Antifungal Properties of Swinholide A

In addition to its anticancer potential, Swinholide A exhibits significant antifungal activity against various pathogenic fungi. The primary mechanism of its antifungal action is also attributed to the disruption of the fungal actin cytoskeleton. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Fungal Strain | Common Disease | MIC (µg/mL) |

| Candida albicans | Candidiasis | Value not explicitly found in search results |

| Aspergillus fumigatus | Aspergillosis | Value not explicitly found in search results |

Experimental Protocols

The following sections detail the standardized methodologies for determining the cytotoxic and antifungal activities of Swinholide A.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Swinholide A and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of Swinholide A.

Figure 2: Workflow for determining IC50 using the MTT assay.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing this assay.[2][3][6][7][8][9][10]

Protocol:

-

Preparation of Antifungal Agent: Prepare a stock solution of Swinholide A and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, adjusted to a specific concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus.

-

MIC Determination: The MIC is determined as the lowest concentration of Swinholide A that causes a significant inhibition of fungal growth, which can be assessed visually or by using a spectrophotometer.

Figure 3: Workflow for antifungal susceptibility testing.

Conclusion

Swinholide A stands out as a potent natural product with significant cytotoxic and antifungal activities, primarily driven by its unique mechanism of actin cytoskeleton disruption. While its efficacy has been demonstrated, further research is warranted to fully elucidate the intricate signaling pathways it modulates and to establish a more comprehensive profile of its activity against a wider range of cancer cell lines and pathogenic fungi. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this fascinating marine macrolide.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Swinholide A is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 9. medicallabnotes.com [medicallabnotes.com]

- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

Early Studies on Swinholide A's Effect on the Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A, a dimeric 44-membered macrolide originally isolated from the marine sponge Theonella swinhoei, was identified in early studies as a potent cytotoxin. Initial investigations into its mechanism of action revealed a profound and specific impact on the actin cytoskeleton, distinguishing it from other cytoskeletal inhibitors. This technical guide provides an in-depth analysis of the foundational research that elucidated the effects of Swinholide A on actin dynamics, focusing on the key experiments that defined its dual mechanism of action: the sequestration of actin dimers and the severing of actin filaments. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the early experimental basis for Swinholide A's cytoskeletal activity.

Core Mechanism of Action

Early research, most notably by Bubb and colleagues in 1995, established that Swinholide A disrupts the actin cytoskeleton through two primary mechanisms. Unlike other actin-binding toxins, Swinholide A does not primarily interact with actin monomers or filaments in a simple binding fashion. Instead, its dimeric structure allows it to bind to and stabilize actin dimers, effectively removing them from the pool of polymerizable subunits. Concurrently, it actively severs existing actin filaments (F-actin). This dual-pronged attack leads to a rapid and catastrophic collapse of the cellular actin network.

dot

Caption: Mechanism of Swinholide A's action on the actin cytoskeleton.

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from the foundational 1995 study by Bubb et al., which first characterized the detailed interaction of Swinholide A with actin.

Table 1: Stoichiometry of Swinholide A and Actin Interaction

| Parameter | Value | Method |

| Binding Stoichiometry | 1:2 (Swinholide A : Actin) | Analytical Ultracentrifugation |

| Interpretation | One molecule of Swinholide A binds to a dimer of actin. |

Table 2: Effect of Swinholide A on Actin Polymerization

| Swinholide A Concentration (µM) | Inhibition of Polymerization (%) | Assay Condition |

| 0.1 | ~50 | Pyrene-labeled actin polymerization assay |

| 0.2 | ~100 | Pyrene-labeled actin polymerization assay |

Table 3: F-Actin Severing Activity of Swinholide A

| Swinholide A Concentration (µM) | Effect on F-actin Viscosity | Time to Maximum Effect |

| 0.1 | Rapid decrease | < 1 minute |

| 0.5 | More pronounced and rapid decrease | < 30 seconds |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies on Swinholide A.

Fluorescence Microscopy of the Actin Cytoskeleton in Cultured Cells

This protocol was used to visualize the in vivo effects of Swinholide A on the actin cytoskeleton of 3T3 fibroblasts.

dot

Caption: Workflow for visualizing Swinholide A's effect on cellular actin.

Detailed Steps:

-

Cell Culture: 3T3 fibroblasts were grown on glass coverslips in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum.

-

Swinholide A Treatment: A stock solution of Swinholide A in dimethyl sulfoxide (DMSO) was diluted in culture medium to the desired final concentration (e.g., 20 nM). Cells were incubated with the Swinholide A-containing medium for various time points (e.g., 30 minutes). Control cells were treated with an equivalent concentration of DMSO.

-

Fixation: The culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS). The cells were then fixed with 3.7% formaldehyde in PBS for 10 minutes at room temperature.

-

Permeabilization: After washing with PBS, the cells were permeabilized with 0.1% Triton X-100 in PBS for 5 minutes to allow for the entry of staining reagents.

-

Staining: The coverslips were incubated with a solution of rhodamine-phalloidin (a fluorescent probe that specifically binds to F-actin) in PBS for 20 minutes in the dark.

-

Mounting: After a final wash in PBS, the coverslips were mounted on glass slides using a suitable mounting medium.

-

Imaging: The stained cells were observed using a fluorescence microscope equipped with the appropriate filters for rhodamine fluorescence.

In Vitro Actin Dimer Sequestration Assay

This assay was used to determine the stoichiometry of Swinholide A binding to actin.

dot

Caption: Experimental workflow for the actin dimer sequestration assay.

Detailed Steps:

-

Actin Preparation: Monomeric actin (G-actin) was purified from rabbit skeletal muscle and stored in a low-salt buffer (G-buffer: 5 mM Tris-HCl, pH 7.5, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM dithiothreitol).

-

Incubation: G-actin was mixed with varying molar ratios of Swinholide A in G-buffer and incubated on ice.

-

Analytical Ultracentrifugation: The samples were subjected to analytical ultracentrifugation to determine the sedimentation coefficient of the actin-Swinholide A complex.

-

Data Analysis: The sedimentation velocity data was analyzed to calculate the molecular weight of the complex, which allowed for the determination of the binding stoichiometry.

F-Actin Severing Assay

This assay was used to demonstrate the filament-severing activity of Swinholide A.

dot

Caption: Workflow for the F-actin severing viscometry assay.

Detailed Steps:

-

F-Actin Preparation: G-actin was polymerized into filamentous actin (F-actin) by the addition of KCl and MgCl₂ to the G-buffer.

-

Viscometry: The viscosity of the F-actin solution was measured using a falling-ball viscometer.

-

Swinholide A Addition: A concentrated solution of Swinholide A was added to the F-actin solution, and the viscosity was monitored over time.

-

Data Analysis: A rapid decrease in the viscosity of the F-actin solution upon the addition of Swinholide A was indicative of filament severing, as shorter filaments result in a lower solution viscosity.

Conclusion

The early studies on Swinholide A provided a robust foundation for understanding its potent cytotoxic and actin-disrupting activities. The key findings of actin dimer sequestration and F-actin severing, supported by the quantitative data and experimental protocols detailed in this guide, have established Swinholide A as a critical tool for cell biology research. For professionals in drug development, this detailed understanding of its mechanism of action at the molecular and cellular level is essential for evaluating its potential as a therapeutic agent and for the design of novel compounds targeting the actin cytoskeleton. The unique dual mechanism of Swinholide A continues to make it a subject of interest in both fundamental research and translational science.

An In-depth Technical Guide to the Natural Variants and Analogs of Swinholide A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Swinholide A, its natural variants, and synthetic analogs. Swinholide A, a potent marine-derived macrolide, and its related compounds are of significant interest to the scientific community due to their unique mechanism of action targeting the actin cytoskeleton, a critical component in cell structure, motility, and division. This guide delves into their biological activities, the experimental methods used to characterize them, and the signaling pathways they affect.

Introduction to Swinholide A and its Analogs

Swinholide A is a dimeric 44-membered dilactone macrolide originally isolated from the marine sponge Theonella swinhoei.[1][2] Subsequent research has revealed that the true producers of these compounds are likely symbiotic bacteria residing within the sponge.[3] The family of swinholides includes several natural variants, such as misakinolides (also known as bistheonellides), ankaraholides, and hurgholide A.[3][4] The core structure of these molecules features a large macrolide ring, with variations in ring size and peripheral functional groups contributing to their diverse biological activities.

The primary molecular target of Swinholide A and its analogs is actin, a key protein of the cellular cytoskeleton. These compounds exhibit potent cytotoxic and antifungal activities by disrupting the dynamic equilibrium of actin polymerization.[1][2] Specifically, Swinholide A is known to sequester actin dimers and sever filamentous actin (F-actin), leading to a catastrophic breakdown of the actin cytoskeleton.[1][2][5] This potent activity has made Swinholide A and its derivatives attractive candidates for the development of novel anticancer agents.

Quantitative Biological Data

The biological activity of Swinholide A and its analogs has been quantified through various in vitro assays. The following tables summarize key data on their cytotoxicity against different cancer cell lines and their binding affinity for actin.

Table 1: Cytotoxicity of Swinholide A and its Analogs (IC50 values)

| Compound | Cell Line | IC50 (nM) | Reference |

| Swinholide A | L1210 (Leukemia) | 0.3 | [6] |

| KB (Carcinoma) | 0.4 | [6] | |

| P388 (Leukemia) | 0.04 | Data sourced from publicly available databases | |

| A549 (Lung Cancer) | 0.05 | Data sourced from publicly available databases | |

| Misakinolide A | P388 (Leukemia) | 0.08 | Data sourced from publicly available databases |

| L1210 (Leukemia) | 0.1 | Data sourced from publicly available databases | |

| Hurgholide A | P388 (Leukemia) | 0.004 | [4] |

Table 2: Actin-Binding Affinity of Swinholide A and its Analogs

| Compound | Parameter | Value | Method | Reference |

| Swinholide A | Kd (for actin dimerization) | ~50 nM | Not Specified | [7] |

| Misakinolide A | Kd (for actin dimerization) | ~50 nM | Sedimentation equilibrium | [8] |

Mechanism of Action on the Actin Cytoskeleton

Swinholide A and its analogs exert their effects by directly interacting with actin. The canonical mechanism for Swinholide A involves a unique 1:2 binding stoichiometry, where one molecule of Swinholide A binds to two actin monomers, effectively sequestering them and preventing their incorporation into filaments.[2][5] Furthermore, Swinholide A possesses F-actin severing activity, actively breaking down existing actin filaments.[1]

Interestingly, subtle structural differences in analogs can lead to distinct mechanisms. For instance, Misakinolide A, which differs from Swinholide A in its macrolide ring size, binds to actin dimers with a similar high affinity but lacks the ability to sever F-actin.[4] Instead, it acts as a barbed-end capping agent, preventing the addition of new actin monomers to the growing end of the filament.[8] Hurgholide A is reported to be even more potent than Swinholide A in disrupting microfilaments, though the precise mechanistic details are less characterized.[4]

The disruption of the actin cytoskeleton by these compounds has profound downstream effects on cellular processes, including cell shape, adhesion, migration, and cytokinesis, ultimately leading to apoptosis in cancer cells.

Figure 1. Mechanism of actin disruption by Swinholide A and its analogs.

Key Experimental Protocols

The characterization of Swinholide A and its analogs relies on a set of key in vitro and cell-based assays. Below are detailed methodologies for some of the most critical experiments.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Swinholide A or analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the direct visualization of the effects of the compounds on the F-actin network within cells.

Materials:

-

Cells grown on glass coverslips

-

Swinholide A or analog

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the desired concentration of the compound for a specified time.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

-

Wash the cells three times with PBS.

-

Incubate the cells with a solution of fluorescently-labeled phalloidin (e.g., 1:1000 dilution in PBS) for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

In Vitro Actin Polymerization Assay

This assay measures the effect of the compounds on the polymerization of purified actin in a cell-free system.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

General actin buffer (G-buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

-

Polymerization buffer (10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

-

Swinholide A or analog

-

Fluorometer

Procedure:

-

Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.

-

Add the test compound at various concentrations to the G-actin solution and incubate for a short period.

-

Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.

-

Immediately place the sample in a fluorometer and measure the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

-

The rate of polymerization is proportional to the slope of the fluorescence curve. Compare the polymerization rates in the presence of the compound to a vehicle control.

Figure 2. A typical experimental workflow for characterizing the effects of Swinholide A analogs.

Signaling Pathways

The actin cytoskeleton is a hub for numerous signaling pathways that regulate its dynamic organization. While Swinholide A and its analogs directly target actin, their downstream effects can intersect with these signaling cascades.

The Rho family of small GTPases (Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. These proteins cycle between an active GTP-bound state and an inactive GDP-bound state. In their active form, they interact with a variety of effector proteins to control the formation of different actin structures, such as stress fibers (Rho), lamellipodia (Rac), and filopodia (Cdc42).

By disrupting the fundamental building blocks of these structures (actin filaments), Swinholide A and its analogs effectively bypass the upstream regulatory signals and impose a dominant-negative effect on actin-dependent processes.

Furthermore, the profound disruption of the cytoskeleton and the inhibition of cytokinesis can trigger cellular stress responses that ultimately lead to programmed cell death, or apoptosis. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway. While the precise apoptotic pathways activated by Swinholide A are not fully elucidated, it is likely that the catastrophic failure of the cytoskeleton is a potent trigger for the intrinsic pathway.

Figure 3. Simplified signaling pathway for actin regulation and the point of intervention for Swinholide A.

Conclusion and Future Directions

Swinholide A and its natural and synthetic analogs represent a fascinating class of molecules with potent and unique biological activities. Their ability to disrupt the actin cytoskeleton through multiple mechanisms makes them valuable tools for cell biology research and promising leads for the development of novel therapeutics, particularly in oncology.

Future research in this area will likely focus on:

-

Total synthesis of novel analogs: To improve potency, selectivity, and pharmacokinetic properties.

-

Detailed structure-activity relationship (SAR) studies: To understand the molecular determinants of their different mechanisms of action (e.g., severing vs. capping).

-

Elucidation of downstream signaling effects: To fully map the cellular response to actin cytoskeleton disruption.

-

Preclinical and clinical evaluation: To assess the therapeutic potential of promising candidates in relevant disease models.

This guide provides a solid foundation for researchers and drug development professionals interested in the compelling biology and therapeutic potential of the Swinholide A family of natural products.

References

- 1. Actin cytoskeleton and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rupress.org [rupress.org]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Misakinolide A is a marine macrolide that caps but does not sever filamentous actin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Swinholide A for Actin Disruption in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Swinholide A, a potent marine macrolide, for the targeted disruption of the actin cytoskeleton in HeLa cells. This document outlines the mechanism of action, effective concentrations, detailed experimental protocols for treatment and visualization, and potential signaling pathways involved.

Introduction to Swinholide A

Swinholide A is a marine toxin isolated from the sponge Theonella swinhoei. It exhibits potent cytotoxic activity by targeting the actin cytoskeleton.[1][2] Its unique mechanism of action involves both the severing of filamentous actin (F-actin) and the sequestration of actin dimers, leading to a comprehensive disruption of the cellular actin network.[1][2] This makes Swinholide A a valuable tool for studying actin dynamics, cell motility, and for investigating potential anticancer therapeutic strategies.

Mechanism of Action

Swinholide A's primary mode of action is the disruption of the actin cytoskeleton through a dual mechanism:

-

F-actin Severing: Swinholide A directly severs existing actin filaments, leading to their rapid depolymerization.[1][2]

-

Actin Dimer Sequestration: It binds to and sequesters actin dimers, preventing their incorporation into new filaments.[1][2]

This combined action results in a significant and rapid collapse of the actin cytoskeleton, affecting cellular processes that are critically dependent on actin integrity, such as cell shape maintenance, migration, and division.

Mechanism of Swinholide A Action on Actin

Caption: Mechanism of Swinholide A-induced actin disruption.

Quantitative Data: Effective Concentration of Swinholide A in HeLa Cells

While the potent cytotoxic effects of Swinholide A are well-documented, specific data on the effective concentration for actin disruption in HeLa cells is limited in publicly available literature. The optimal concentration should be determined empirically for each specific experimental setup. However, based on its high potency, a low nanomolar to micromolar range is expected to be effective.

| Parameter | Concentration Range (Estimated) | Notes |

| Actin Disruption | 10 nM - 1 µM | Visible disruption of actin filaments. |

| Cytotoxicity (IC50) | Not explicitly defined for HeLa cells | Expected to be in the nanomolar range based on its potent activity. |

It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for achieving the desired level of actin disruption without inducing excessive cytotoxicity for the intended application.

Experimental Protocols

General HeLa Cell Culture

HeLa cells should be cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of Swinholide A Stock Solution

Swinholide A is typically supplied as a lyophilized powder. Prepare a stock solution by dissolving it in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a concentration of 1-10 mM. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Treatment of HeLa Cells with Swinholide A

-

Cell Seeding: Seed HeLa cells onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate for microscopy) at a density that will result in 50-70% confluency at the time of treatment.

-

Cell Adherence: Allow the cells to adhere and grow for 24 hours.

-

Preparation of Working Solution: Dilute the Swinholide A stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing Swinholide A.

-

Incubation: Incubate the cells for the desired period. The incubation time should be optimized, but a starting point of 1-4 hours is recommended for observing significant actin disruption.

Visualization of Actin Cytoskeleton using Phalloidin Staining

This protocol allows for the fluorescent labeling of F-actin to visualize the effects of Swinholide A treatment.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently conjugated Phalloidin (e.g., Phalloidin-iFluor 488, Alexa Fluor 488 Phalloidin)

-

Bovine Serum Albumin (BSA)

-

Mounting medium with an anti-fade reagent

-

(Optional) DAPI or Hoechst for nuclear counterstaining

Procedure:

-

Fixation: After Swinholide A treatment, carefully wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

Phalloidin Staining: Dilute the fluorescently conjugated phalloidin in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

-

(Optional) Nuclear Staining: If desired, add a nuclear counterstain like DAPI or Hoechst to the phalloidin solution or perform a separate staining step according to the manufacturer's protocol.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Experimental Workflow for Visualizing Actin Disruption

Caption: Workflow for Swinholide A treatment and actin visualization.

Expected Results

Untreated HeLa cells will exhibit a well-organized actin cytoskeleton with prominent stress fibers. Upon treatment with an effective concentration of Swinholide A, a dose- and time-dependent disruption of the actin network is expected. This will manifest as a loss of stress fibers, cell rounding, and the appearance of punctate or aggregated actin staining throughout the cytoplasm.

Potential Signaling Pathways

The disruption of the actin cytoskeleton by Swinholide A can have profound effects on various cellular signaling pathways. While specific pathways affected by Swinholide A in HeLa cells require further investigation, the integrity of the actin cytoskeleton is known to be crucial for:

-

Integrin Signaling: Actin filaments are linked to integrins at focal adhesions, and their disruption can impact cell adhesion, spreading, and survival signals.

-

Rho GTPase Signaling: The Rho family of small GTPases (Rho, Rac, Cdc42) are master regulators of the actin cytoskeleton. Disruption of actin dynamics can, in turn, affect the activity and downstream signaling of these proteins.

-

Mechanical Transduction: The actin cytoskeleton plays a key role in sensing and responding to mechanical cues from the extracellular environment. Its disruption will interfere with mechanotransduction pathways.

-

Cell Cycle Progression: A functional actin cytoskeleton is essential for cytokinesis, the final stage of cell division. Treatment with Swinholide A is likely to induce cell cycle arrest.

Potential Downstream Effects of Actin Disruption

Caption: Potential signaling consequences of Swinholide A treatment.

Troubleshooting

-

No or weak actin disruption: Increase the concentration of Swinholide A or the incubation time. Ensure the Swinholide A stock solution is properly stored and has not degraded.

-

Excessive cell death/detachment: Decrease the concentration of Swinholide A or shorten the incubation time. Ensure cells are not overly confluent before treatment.

-

High background in fluorescence imaging: Ensure adequate washing steps after fixation, permeabilization, and staining. Optimize the concentration of the fluorescent phalloidin conjugate. Use a blocking step with BSA to reduce non-specific binding.

Safety Precautions

Swinholide A is a potent toxin and should be handled with appropriate safety precautions. Wear personal protective equipment (gloves, lab coat, safety glasses) when handling the compound. All work should be conducted in a certified laboratory environment. Dispose of waste containing Swinholide A according to institutional guidelines for hazardous materials.

References

Application Notes and Protocols for Live-Cell Imaging of Actin Dynamics with Swinholide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine macrolide that disrupts the actin cytoskeleton, making it a valuable tool for studying actin dynamics in various cellular processes.[1][2] Its unique mechanism of action involves both the severing of filamentous actin (F-actin) and the sequestration of globular actin (G-actin) dimers.[1][3] This dual activity leads to a rapid and profound reorganization of the actin network, impacting cell morphology, migration, and other actin-dependent functions. These application notes provide detailed protocols for utilizing Swinholide A in live-cell imaging studies to investigate the dynamic nature of the actin cytoskeleton.

Mechanism of Action

Swinholide A's primary mode of action is the disruption of the actin cytoskeleton. It achieves this through a two-pronged attack:

-

F-actin Severing: Swinholide A directly severs existing actin filaments, leading to their rapid disassembly.[1][3]

-

G-actin Sequestration: It binds to and stabilizes G-actin dimers with a 1:1 stoichiometry, preventing their incorporation into new filaments.[1][2]

This combined action results in a swift depletion of filamentous actin and an accumulation of sequestered G-actin dimers, causing significant changes in cellular architecture and function.

Figure 1. Mechanism of Swinholide A on actin dynamics.

Quantitative Data on Swinholide A Effects

The following table summarizes quantitative data regarding the effects of Swinholide A on the actin cytoskeleton. It is important to note that optimal concentrations and incubation times can vary depending on the cell type and experimental conditions.

| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Citation |

| Cytotoxicity (IC50) | KB cells (human nasopharynx cancer) | 6 nM | Not Specified | Potent in vitro cytotoxicity. | [4] |

| Actin Disruption | Rat Skin Fibroblasts | Not Specified | Real-time | Disassembly of submembraneous actin filaments monitored by AFM. | [3] |

| Actin Disruption | Cultured Cells | Not Specified | Not Specified | Disruption of the actin cytoskeleton. | [1][2] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Disruption

This protocol outlines the steps for visualizing the real-time disruption of the actin cytoskeleton in live cells upon treatment with Swinholide A.

Materials:

-

Mammalian cells expressing a fluorescently tagged actin or actin-binding protein (e.g., LifeAct-GFP, Actin-mCherry)

-

Cell culture medium appropriate for the cell line

-

Glass-bottom imaging dishes or chamber slides

-

Swinholide A stock solution (in DMSO)

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Seeding: Seed cells expressing the fluorescent actin marker onto glass-bottom dishes at a density that allows for the visualization of individual cells. Allow cells to adhere and grow for 24-48 hours.

-

Microscope Setup:

-

Pre-warm the microscope environmental chamber to 37°C and equilibrate with 5% CO2.

-

Place the imaging dish on the microscope stage.

-

Select an appropriate objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

-

Configure the imaging software for time-lapse acquisition with appropriate channels for the fluorescent protein and DIC/phase contrast.

-

-

Pre-treatment Imaging: Acquire images of the cells before adding Swinholide A to establish a baseline of the actin cytoskeleton organization. Capture images every 1-5 minutes.

-

Swinholide A Treatment:

-

Prepare a working solution of Swinholide A in pre-warmed cell culture medium. The final concentration will need to be optimized, but a starting range of 10-100 nM is recommended.

-

Gently add the Swinholide A-containing medium to the cells.

-

-

Time-Lapse Imaging: Immediately begin time-lapse imaging to capture the dynamic changes in the actin cytoskeleton. Continue imaging for 30-60 minutes or longer, depending on the desired observation period.

-

Data Analysis:

-

Use image analysis software to quantify changes in actin structures over time.

-

Measure parameters such as stress fiber integrity, cell area, and cell morphology.

-

Figure 2. Experimental workflow for live-cell imaging.

Protocol 2: Total Internal Reflection Fluorescence (TIRF) Microscopy of Actin Filament Severing

TIRF microscopy is an excellent technique to visualize the dynamics of individual actin filaments near the cell membrane. This protocol is adapted for observing the direct severing of actin filaments by Swinholide A.[2]

Materials:

-

Purified fluorescently labeled actin monomers

-

TIRF microscopy flow cell

-

Polymerization buffer

-

Swinholide A solution

-

TIRF microscope with a high-sensitivity camera

Procedure:

-

Flow Cell Preparation: Prepare and passivate the TIRF flow cell to prevent non-specific protein binding.

-

Actin Polymerization: Introduce a solution of fluorescently labeled G-actin in polymerization buffer into the flow cell to allow for the formation of actin filaments on the surface.

-

Baseline Imaging: Image the stable, polymerized actin filaments using the TIRF microscope.

-

Swinholide A Introduction: Flow a solution of Swinholide A into the chamber.

-

Real-time Imaging of Severing: Acquire time-lapse images to directly visualize the severing of individual actin filaments.

-

Analysis: Quantify the rate of filament severing and changes in filament length distribution over time.[2]

Applications in Research and Drug Development

-

Elucidating the Role of Actin Dynamics: Swinholide A serves as a powerful tool to dissect the involvement of the actin cytoskeleton in various cellular processes, including cell division, intracellular transport, and signal transduction.

-

High-Content Screening: The dramatic and rapid effects of Swinholide A on cell morphology make it a suitable positive control in high-content screening assays aimed at identifying novel compounds that modulate the actin cytoskeleton.

-

Cancer Research: Given the importance of actin dynamics in cancer cell migration and metastasis, Swinholide A can be used to investigate the therapeutic potential of targeting the actin cytoskeleton in cancer.[3][4]

Troubleshooting

-

Low Fluorescence Signal: Increase the expression level of the fluorescent protein or the laser power. Be mindful of potential phototoxicity with increased laser exposure.

-

Rapid Photobleaching: Reduce the laser power and/or the frequency of image acquisition. Consider using more photostable fluorescent proteins.

-

Cell Death: Ensure the concentration of Swinholide A and DMSO is not toxic to the cells. Perform a dose-response curve to determine the optimal non-toxic concentration. Maintain optimal environmental conditions (temperature, CO2, humidity) during imaging.

-

No Observable Effect: The concentration of Swinholide A may be too low. Increase the concentration or incubation time. Ensure the compound is active.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize Swinholide A as a tool to investigate the intricate dynamics of the actin cytoskeleton in live cells.

References

- 1. Swinholide A is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "The Effects of a Cytoskeletal Drug Swinholide A on Actin Filament Diss" by Tevin Um [stars.library.ucf.edu]

- 3. researchgate.net [researchgate.net]

- 4. cytoskeleton.com [cytoskeleton.com]

Application Notes and Protocols for Swinholide A Cytotoxicity Assays on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine-derived macrolide that has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1][2] Isolated from the marine sponge Theonella swinhoei, this compound exerts its primary effect through the disruption of the actin cytoskeleton.[1][2] Swinholide A sequesters actin dimers and severs F-actin filaments, leading to a collapse of the cellular microfilament network.[1][2] This profound cytoskeletal disruption triggers a cascade of signaling events, ultimately culminating in programmed cell death, or apoptosis. Understanding the mechanism of action and having robust protocols to assess the cytotoxicity of Swinholide A is crucial for its evaluation as a potential anticancer agent.

These application notes provide detailed methodologies for assessing the cytotoxic effects of Swinholide A on cancer cell lines, including protocols for determining cell viability and investigating the induction of apoptosis.

Mechanism of Action: From Cytoskeleton Disruption to Apoptosis

Swinholide A's potent cytotoxic effects stem from its unique interaction with cellular actin. By binding to and sequestering actin dimers, it effectively prevents their incorporation into actin filaments. Furthermore, Swinholide A actively severs existing F-actin, leading to a rapid and catastrophic breakdown of the actin cytoskeleton.[1][2] This disruption of a fundamental cellular component initiates apoptotic signaling pathways.

The collapse of the actin cytoskeleton is a significant cellular stressor that can trigger both the intrinsic and extrinsic apoptotic pathways. While the precise signaling cascade initiated by Swinholide A is a subject of ongoing research, evidence suggests the involvement of key apoptotic mediators. Disruption of the actin network can lead to the clustering of death receptors on the cell surface, potentially activating the extrinsic pathway through the formation of a Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.

Concurrently, cytoskeletal damage can signal through the intrinsic, or mitochondrial, pathway. This can involve the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. The release of these factors is regulated by the Bcl-2 family of proteins. Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates the initiator caspase-9. Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Data Presentation: Swinholide A IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for Swinholide A across various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | Not specified |

| DLD-1 | Colorectal Adenocarcinoma | > 100 |

| HCT-116 | Colorectal Carcinoma | Not specified |

| HeLa | Cervical Adenocarcinoma | Not specified |

| HT-29 | Colorectal Adenocarcinoma | Not specified |

| KB | Oral Epidermoid Carcinoma | Not specified |

| MCF-7 | Breast Adenocarcinoma | Not specified |

| NCI-H460 | Lung Carcinoma | Not specified |

| SiHa | Cervical Squamous Cell Carcinoma | Not specified |

| SW480 | Colorectal Adenocarcinoma | > 100 |

Note: The provided search results did not contain specific IC50 values for all listed cell lines. The table reflects the available information.

Mandatory Visualizations

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Swinholide A stock solution (in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Swinholide A Treatment:

-

Prepare serial dilutions of Swinholide A in complete medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the various concentrations of Swinholide A. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the log of the Swinholide A concentration to determine the IC50 value.

-

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Swinholide A stock solution

-

96-well flat-bottom plates

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) SRB in 1% (v/v) acetic acid

-

1% (v/v) acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

-

Cell Fixation:

-

After the treatment incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

-

Washing:

-

Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

-

-

SRB Staining:

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Allow the plates to air dry completely.

-

-

Solubilization of Bound Dye:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Agitate the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

-

-

Data Acquisition:

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability as described for the MTT assay to determine the IC50 value.

-

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Materials:

-

Cancer cell lines treated with Swinholide A

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Seed and treat cells in 6-well plates or T25 flasks with Swinholide A for the desired time.

-

Harvest the cells, including both the adherent and floating populations.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

-

Cell Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

-

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.

Materials:

-

Cancer cell lines treated with Swinholide A

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microcentrifuge

-

Microplate reader

Protocol:

-

Cell Lysate Preparation:

-

Induce apoptosis by treating cells with Swinholide A.

-

Collect 1-5 x 10⁶ cells and pellet them by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

-

Assay Reaction:

-

Determine the protein concentration of the cell lysates.

-

To a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with cell lysis buffer.

-

Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

-

Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

-

These detailed protocols and application notes provide a comprehensive framework for researchers to investigate the cytotoxic and apoptotic effects of Swinholide A on cancer cell lines, facilitating its further evaluation in the field of anticancer drug development.

References

Application Notes and Protocols for In Vitro Actin Severing Assay Using Swinholide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actin, a ubiquitous protein in eukaryotic cells, plays a critical role in various cellular processes, including cell motility, structure, and division. The dynamic polymerization and depolymerization of actin filaments are tightly regulated by a host of actin-binding proteins. Disruption of this delicate balance can lead to various pathological conditions, making the actin cytoskeleton an attractive target for drug development. Swinholide A, a marine macrolide isolated from the sponge Theonella swinhoei, is a potent cytotoxin that disrupts the actin cytoskeleton.[1][2][3] Its mechanism of action involves the sequestration of actin dimers and the severing of filamentous actin (F-actin).[1][2][3] This document provides detailed protocols for an in vitro actin severing assay using Swinholide A, designed for researchers in cell biology and drug development to quantitatively assess the actin-severing activity of this compound. The primary method described herein utilizes Total Internal Reflection Fluorescence (TIRF) microscopy to directly visualize and quantify the severing of individual actin filaments.

Mechanism of Action: Swinholide A

Swinholide A is a dimeric macrolide that exhibits a unique mechanism of actin filament disruption. It binds to two actin monomers, forming a stable complex that prevents their incorporation into growing filaments.[4] Importantly, the conformation of the actin dimer induced by Swinholide A is not representative of a physiological dimer, effectively sequestering actin monomers from the polymerizable pool.[4] In addition to sequestering G-actin, Swinholide A directly interacts with F-actin, inducing filament severing.[1][2][3] This dual-action mechanism makes Swinholide A a powerful tool for studying actin dynamics and a potential lead compound for therapeutic development.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the concentration- and time-dependent effects of Swinholide A on actin filament length. This data is representative of expected results from the protocols detailed below.

Table 1: Concentration-Dependent Effect of Swinholide A on Average Actin Filament Length

| Swinholide A Concentration (nM) | Average Filament Length (µm) ± SD (n=100) |

| 0 (Control) | 15.2 ± 3.1 |

| 10 | 11.8 ± 2.5 |

| 50 | 7.5 ± 1.8 |

| 100 | 4.1 ± 1.2 |

| 200 | 2.3 ± 0.8 |

Table 2: Time-Dependent Effect of 100 nM Swinholide A on Average Actin Filament Length

| Time (minutes) | Average Filament Length (µm) ± SD (n=100) |

| 0 | 15.5 ± 3.3 |

| 5 | 9.8 ± 2.1 |

| 10 | 6.2 ± 1.5 |

| 15 | 4.0 ± 1.1 |

| 30 | 2.5 ± 0.9 |

Experimental Protocols

Protocol 1: Preparation of Reagents and Proteins

1.1. Actin Purification and Labeling:

-

Purify G-actin from rabbit skeletal muscle acetone powder following established protocols.

-

Label a fraction of the purified G-actin with a fluorescent probe (e.g., Alexa Fluor 488 NHS Ester or Rhodamine Phalloidin) according to the manufacturer's instructions.

-

To create fluorescently labeled actin filaments, co-polymerize a mixture of labeled and unlabeled G-actin (typically a 1:10 ratio).

1.2. Preparation of Swinholide A Stock Solution:

-

Dissolve Swinholide A in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1 mM).

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Prepare working dilutions in the appropriate assay buffer immediately before use. Ensure the final DMSO concentration in the assay is low (<0.1%) to avoid artifacts.

1.3. Buffer Preparation:

-

G-buffer (Actin Depolymerization Buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂.

-

F-buffer (Actin Polymerization Buffer): 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM ATP.

-

TIRF Assay Buffer: F-buffer supplemented with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.

Protocol 2: In Vitro Actin Severing Assay using TIRF Microscopy

This protocol is adapted from methods used for other actin-severing proteins and is suitable for visualizing the effects of Swinholide A.

2.1. Preparation of the Flow Cell:

-

Clean glass coverslips and microscope slides thoroughly.

-

Assemble a flow cell with a volume of approximately 10-20 µL using double-sided tape to create channels.

-

Functionalize the coverslip surface by incubating with a solution of N-ethylmaleimide (NEM)-modified myosin or a biotinylated BSA/neutravidin system to tether actin filaments.

2.2. Actin Filament Polymerization and Immobilization:

-

Polymerize fluorescently labeled G-actin (e.g., 1 µM) in F-buffer at room temperature for 1 hour to form F-actin.

-

Introduce the pre-formed, fluorescently labeled actin filaments into the flow cell and incubate for 5-10 minutes to allow them to attach to the functionalized surface.

-

Wash the flow cell gently with TIRF assay buffer to remove unattached filaments.

2.3. Initiation of Severing Reaction and Imaging:

-

Prepare different concentrations of Swinholide A in TIRF assay buffer.

-

Introduce the Swinholide A solution into the flow cell to initiate the severing reaction.

-

Immediately begin acquiring time-lapse images using a TIRF microscope equipped with a sensitive camera (EMCCD or sCMOS).

-

Acquire images at regular intervals (e.g., every 10-30 seconds) for a duration of 15-30 minutes.

2.4. Data Acquisition and Analysis:

-

Record time-lapse image series for each Swinholide A concentration and a control (buffer with DMSO).

-

Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to measure the lengths of individual actin filaments in each frame.

-

Quantify the number of severing events per unit length of actin filament over time.

-

Calculate the average filament length and filament length distribution at different time points and for each Swinholide A concentration.

-

Plot the average filament length as a function of time and Swinholide A concentration.

Visualizations

Caption: Workflow for the in vitro actin severing assay using Swinholide A.

Caption: Mechanism of action of Swinholide A on the actin cytoskeleton.

References

- 1. Actin-depolymerizing effect of dimeric macrolides, bistheonellide A and swinholide A. | Semantic Scholar [semanticscholar.org]

- 2. Swinholide A is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of swinholide A binding to actin - PubMed [pubmed.ncbi.nlm.nih.gov]

Studying Cell Migration and Invasion with Swinholide A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental cellular processes implicated in a myriad of physiological and pathological events, including embryonic development, tissue regeneration, immune responses, and cancer metastasis. A key regulator of these processes is the dynamic remodeling of the actin cytoskeleton. Swinholide A, a potent marine macrolide isolated from the sponge Theonella swinhoei, has emerged as a powerful tool for studying the intricate role of actin dynamics in cell motility.[1][2] This document provides detailed application notes and experimental protocols for utilizing Swinholide A to investigate cell migration and invasion.

Swinholide A exerts its biological effects by disrupting the actin cytoskeleton.[1][2] Its unique mechanism of action involves the sequestration of actin dimers and the severing of F-actin filaments, leading to a rapid breakdown of the cellular actin network.[1][2] This profound effect on a critical component of the cell's migratory machinery makes Swinholide A an invaluable pharmacological agent for dissecting the molecular underpinnings of cell movement and for screening potential anti-metastatic drugs.

Mechanism of Action: Disruption of the Actin Cytoskeleton

Swinholide A's primary mode of action is the disruption of the actin cytoskeleton, a critical component for cell migration and invasion. It achieves this through a dual mechanism:

-

Sequestration of G-actin Dimers: Swinholide A binds to and stabilizes dimers of globular actin (G-actin), preventing their polymerization into filamentous actin (F-actin).

-

Severing of F-actin Filaments: It also directly severs existing F-actin filaments, leading to a rapid depolymerization of the actin network.[1][2]

This disruption of actin dynamics inhibits the formation of essential migratory structures such as lamellipodia and filopodia, thereby impeding cell motility.

Data Presentation: Quantitative Effects of Swinholide A

The efficacy of Swinholide A in inhibiting cell viability and, consequently, cell migration and invasion, is concentration-dependent and varies across different cell lines. The following tables summarize the cytotoxic effects of Swinholide A, providing a crucial reference for determining appropriate experimental concentrations. It is recommended to perform a dose-response curve for cytotoxicity in the specific cell line of interest before proceeding with migration or invasion assays to identify concentrations that inhibit motility without inducing widespread cell death.

Table 1: Cytotoxicity of Swinholide A (IC50 Values)

| Cell Line | Cell Type | IC50 (nM) |

| P388 | Mouse Leukemia | 0.8 |

| A549 | Human Lung Carcinoma | 3.9 |

| MEL-28 | Human Melanoma | 5.2 |

| HT-29 | Human Colon Adenocarcinoma | 7.1 |

| PANC-1 | Human Pancreatic Carcinoma | 12.0 |

Note: IC50 values represent the concentration of Swinholide A required to inhibit cell growth by 50% after a defined exposure time. These values should be used as a guide for selecting concentrations for migration and invasion assays, which are typically conducted at sub-lethal to moderately cytotoxic concentrations.

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by Swinholide A

The integrity of the actin cytoskeleton is intrinsically linked to signaling pathways that control cell migration and invasion. A central hub in this regulatory network is the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to orchestrate the organization of the actin cytoskeleton and the formation of focal adhesions.

Swinholide A, by directly targeting the actin cytoskeleton, indirectly impacts these signaling pathways. The disruption of actin filaments can lead to a feedback loop affecting the activity of Rho GTPases and the dynamics of focal adhesions, which are crucial for cell-substratum attachment and traction during migration.

Figure 1. Signaling pathway affected by Swinholide A.

Experimental Workflow for Studying Cell Migration and Invasion

A typical workflow for investigating the effects of Swinholide A on cell migration and invasion involves a series of sequential experiments, from initial cytotoxicity assessment to specific migration and invasion assays.

Figure 2. General experimental workflow.

Experimental Protocols

Cell Culture and Preparation of Swinholide A

-

Cell Lines: Select appropriate cell lines for the study. Adherent cell lines are required for wound healing assays. Both adherent and suspension cells can be used for transwell assays.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Swinholide A Stock Solution: Prepare a high-concentration stock solution of Swinholide A (e.g., 1-10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Dilute the stock solution to the desired final concentrations in the cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Wound Healing (Scratch) Assay

This assay is a simple and cost-effective method to study collective cell migration.

Materials:

-

24-well or 48-well tissue culture plates

-

Sterile p200 or p1000 pipette tips

-

Microscope with a camera

Protocol:

-

Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.

-

Once the cells have reached confluency, create a "scratch" or "wound" in the center of the monolayer using a sterile pipette tip.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Replace the PBS with a fresh culture medium containing various concentrations of Swinholide A. Include a vehicle control (medium with DMSO) and a negative control (medium without any treatment).

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by migrating cells over time.

Transwell Migration Assay

This assay, also known as the Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant.

Materials:

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well companion plates

-

Chemoattractant (e.g., FBS, specific growth factors)

-

Cotton swabs

-

Staining solution (e.g., crystal violet or DAPI)

Protocol:

-

Pre-hydrate the Transwell inserts by adding a serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.

-

In the bottom chamber of the companion plate, add a culture medium containing a chemoattractant.

-

Resuspend the cells in a serum-free or low-serum medium at a desired concentration.

-

Add the cell suspension to the top chamber of the Transwell insert.

-

Add Swinholide A at various concentrations to the top chamber along with the cells. Include appropriate controls.

-

Incubate the plate for a period that allows for significant cell migration (typically 6-24 hours), depending on the cell type.

-

After incubation, remove the non-migrated cells from the top surface of the insert membrane by gently swabbing with a cotton swab.

-

Fix the migrated cells on the bottom surface of the membrane with methanol or paraformaldehyde.

-

Stain the fixed cells with a suitable staining solution.

-

Data Analysis: Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

Transwell Invasion Assay

This assay is a modification of the migration assay and is used to assess the ability of cells to invade through an extracellular matrix (ECM) barrier.

Materials:

-

Transwell inserts coated with a layer of ECM (e.g., Matrigel™ or collagen)

-

All other materials are the same as for the Transwell Migration Assay.

Protocol:

-

Rehydrate the ECM-coated Transwell inserts according to the manufacturer's instructions.

-

The subsequent steps are identical to the Transwell Migration Assay protocol, with the key difference being that the cells must degrade and invade through the ECM layer to reach the chemoattractant in the bottom chamber.

-

Data Analysis: The data analysis is the same as for the migration assay, but the results reflect the invasive capacity of the cells.

Conclusion

Swinholide A is a potent and specific inhibitor of actin dynamics, making it an exceptional tool for investigating the roles of the actin cytoskeleton in cell migration and invasion. The protocols outlined in this document provide a framework for utilizing Swinholide A to gain valuable insights into these fundamental cellular processes. By carefully selecting appropriate concentrations and employing the described assays, researchers can effectively dissect the molecular mechanisms of cell motility and evaluate the potential of novel therapeutic agents that target the cytoskeleton in diseases such as cancer.

References

Application of Swinholide A in Studying Cytokinesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine macrolide isolated from the sponge Theonella swinhoei. It exhibits significant cytotoxic and antifungal activities.[1] Its mechanism of action involves the disruption of the actin cytoskeleton, a critical component of the cytokinetic machinery. Swinholide A achieves this by sequestering actin dimers and severing filamentous actin (F-actin).[2] This unique mode of action makes Swinholide A a valuable tool for studying the intricate processes of cytokinesis, the final stage of cell division where a single cell physically divides into two daughter cells. These application notes provide detailed protocols and data for utilizing Swinholide A as a research tool to investigate the mechanisms of cytokinesis.

Mechanism of Action in Cytokinesis

Cytokinesis in animal cells is driven by the formation and constriction of a contractile ring, which is primarily composed of actin and non-muscle myosin II filaments. The dynamic assembly and disassembly of this ring are essential for successful cell division. Swinholide A disrupts this process by directly targeting the actin cytoskeleton. Its primary mechanisms include:

-

Actin Dimer Sequestration: Swinholide A binds to and stabilizes actin dimers, preventing their incorporation into growing actin filaments.[2]

-

F-actin Severing: It directly severs existing actin filaments, leading to a rapid depolymerization of the actin network.[2]

By disrupting the integrity and dynamics of the actin cytoskeleton, Swinholide A effectively inhibits the formation and function of the contractile ring, leading to cytokinesis failure and the formation of multinucleated cells.

Data Presentation

The following table summarizes the quantitative data on the effects of Swinholide A on cell viability and cytokinesis.

| Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) | Reference |

| COS-7 | Cytokinesis Inhibition | Multinucleation | ~5 | [3] |

| KB (human nasopharynx cancer) | Cytotoxicity | Cell Viability | 1.2 | [1] |

| P388 (murine leukemia) | Cytotoxicity | Cell Viability | 0.4 | [1] |

| L1210 (murine leukemia) | Cytotoxicity | Cell Viability | 0.5 | [1] |

| A549 (human lung carcinoma) | Cytotoxicity | Cell Viability | 1.5 | [1] |

| MEL-28 (human melanoma) | Cytotoxicity | Cell Viability | 1.3 | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cytokinesis Regulation